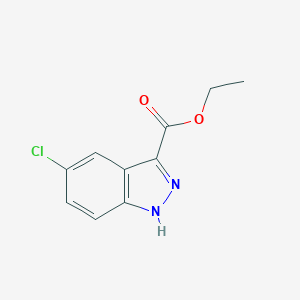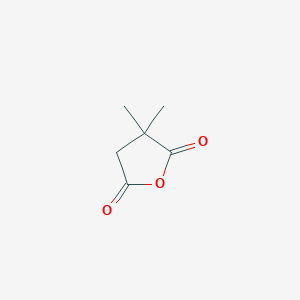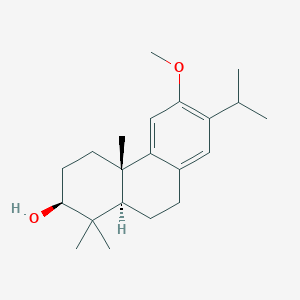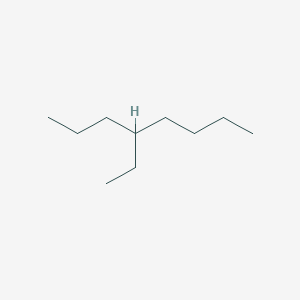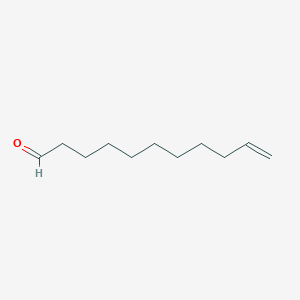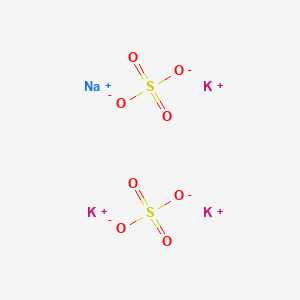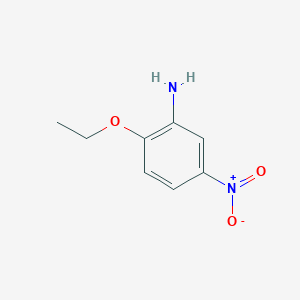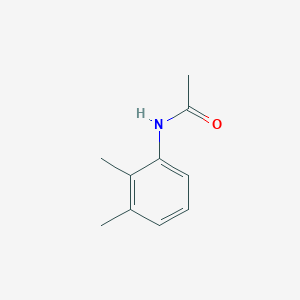
Sodium diprotrizoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diprotrizoate, also known as diatrizoate sodium, is a water-soluble, iodinated, radiopaque contrast medium. It is widely used in medical imaging to enhance the visibility of internal structures in radiographic examinations. This compound is particularly effective due to its high iodine content, which absorbs X-rays and creates a clear contrast between different tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diprotrizoate is synthesized through the iodination of 3,5-diacetamido-2,4,6-triiodobenzoic acid. The process involves the reaction of the benzoic acid derivative with iodine in the presence of an oxidizing agent. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions under controlled conditions. The process includes purification steps such as recrystallization and filtration to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diprotrizoate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the iodine atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxy derivatives of the compound .
Applications De Recherche Scientifique
Sodium diprotrizoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Industry: It is utilized in the manufacturing of radiopaque materials and other diagnostic agents.
Mécanisme D'action
Sodium diprotrizoate functions as a radiopaque contrast agent due to its high iodine content. When administered, the iodine atoms absorb X-rays, creating a clear contrast between the areas filled with the contrast agent and the surrounding tissues. This contrast enhancement allows for accurate visualization and diagnosis of abnormalities within the body .
On a molecular level, this compound does not undergo significant metabolism and is primarily excreted unchanged through the kidneys. Its stability ensures consistent radiopaque properties throughout the imaging process .
Comparaison Avec Des Composés Similaires
Diatrizoate Meglumine: Another iodinated contrast agent with similar applications in diagnostic imaging.
Iothalamate: Used in similar imaging procedures but has different pharmacokinetic properties.
Iohexol: A non-ionic contrast agent with lower osmolality compared to sodium diprotrizoate.
Uniqueness: this compound is unique due to its high iodine content and water solubility, which make it highly effective as a radiopaque contrast agent. Its ability to provide clear and detailed images in various diagnostic procedures sets it apart from other similar compounds .
Propriétés
Numéro CAS |
129-57-7 |
|---|---|
Formule moléculaire |
C13H12I3N2NaO4 |
Poids moléculaire |
663.95 g/mol |
Nom IUPAC |
sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate |
InChI |
InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1 |
Clé InChI |
MEMHCDLRPADYQY-UHFFFAOYSA-M |
SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
SMILES isomérique |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
SMILES canonique |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
| 129-57-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


